molecular formula C8H7N3O2 B114335 2-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid CAS No. 144294-38-2

2-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid

Cat. No. B114335
M. Wt: 177.16 g/mol
InChI Key: WVTKVZAXIUPMNX-UHFFFAOYSA-N
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Description

2-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid is a chemical compound with the molecular formula C8H7N3O2 . It has been identified as an inhibitor of Mtb pantothenate synthetase (PS), a key enzyme in the biosynthesis of coenzyme A in Mycobacterium tuberculosis .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which are structurally similar to 2-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid, has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Molecular Structure Analysis

The molecular structure of 2-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid consists of a fused bicyclic heterocycle, which is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Physical And Chemical Properties Analysis

The molecular formula of 2-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid is C8H7N3O2, and it has an average mass of 177.160 Da .

Scientific Research Applications

Synthesis and Pharmacological Activity

The compound 2-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid has been synthesized and evaluated for various pharmacological activities. Studies have shown its potential in inhibiting prostaglandin biosynthesis, with implications for anti-inflammatory and analgesic effects. This research provides insights into structure-activity relationships and mechanisms of action for these types of compounds (Abignente et al., 1992).

Synthesis and Heterocyclic Systems

The synthesis of 2-Methylimidazo[1,2-b]pyridazine and its analogs, including carboxylic acids, esters, and quaternary salts, has been described. This research also documents their behavior in various chemical reactions like the Mannich reaction, showcasing the versatility of this heterocyclic system (Lombardino, 1968).

Anti-inflammatory and Analgesic Properties

Further exploration into the anti-inflammatory and analgesic properties of 2-Methylimidazo[1,2-b]pyridazine-3-carboxylic acids revealed significant analgesic activity. These findings are crucial for understanding their potential therapeutic applications and action mechanisms (Abignente et al., 1990).

Antifilarial Evaluation

Research on 2-Methylimidazo[1,2-b]pyridazine derivatives for potential antifilarial (anti-parasitic) applications has been conducted. Although the specific derivatives studied did not show significant activity against certain parasitic infections, this research contributes to the broader understanding of the therapeutic potential of imidazo[1,2-b]pyridazines (Mourad et al., 1992).

Future Directions

Imidazo[1,2-a]pyridine analogues, which are structurally similar to 2-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid, have been recognized for their wide range of applications in medicinal chemistry, particularly as antituberculosis agents . This suggests potential future directions for the development of 2-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid in medicinal chemistry.

properties

IUPAC Name

2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-7(8(12)13)11-6(10-5)3-2-4-9-11/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVTKVZAXIUPMNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=N1)C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30162665
Record name 2-Methylimidazo(1,2-b)pyridazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30162665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid

CAS RN

144294-38-2
Record name 2-Methylimidazo(1,2-b)pyridazine-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144294382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylimidazo(1,2-b)pyridazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30162665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KD Farrell, Y Gao, DA Hughes, R Henches, Z Tu… - European Journal of …, 2023 - Elsevier
A series of 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives which were highly active against autoluminescent Mycobacterium tuberculosis (Mtb) and Mycobacterium marinum (…
Number of citations: 3 www.sciencedirect.com

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